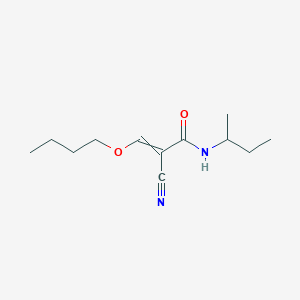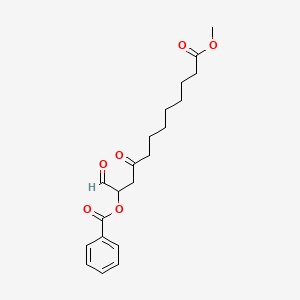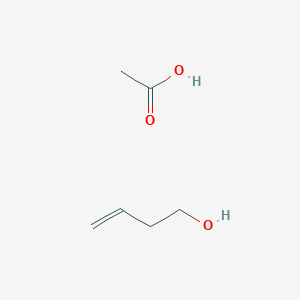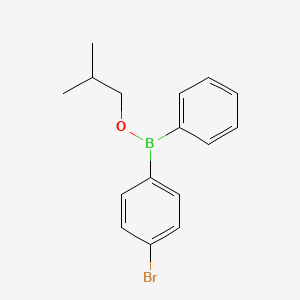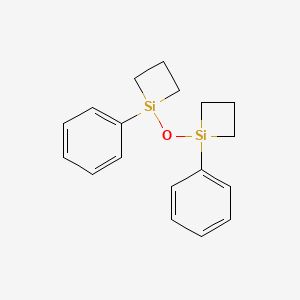
Silacyclobutane, 1,1'-oxybis[1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is an organosilicon compound that belongs to the silacyclobutane family. This compound is characterized by a four-membered ring structure containing silicon and oxygen atoms, with phenyl groups attached to the silicon atoms. It is known for its unique chemical properties and reactivity, making it a subject of interest in synthetic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutane, 1,1’-oxybis[1-phenyl-] typically involves the reaction of phenyl-substituted silacyclobutanes with oxygen-containing reagents. One common method is the ring-opening polymerization of 1,1-disubstituted silacyclobutanes, which can be achieved by heating the compound at atmospheric pressure or in sealed ampoules . The reaction conditions often involve temperatures ranging from 150-200°C .
Industrial Production Methods
Industrial production of silacyclobutane, 1,1’-oxybis[1-phenyl-] may involve large-scale polymerization processes using specialized reactors. The process requires precise control of temperature and pressure to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Silacyclobutane, 1,1’-oxybis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and substituted silacyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Silacyclobutane, 1,1’-oxybis[1-phenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Wirkmechanismus
The mechanism of action of silacyclobutane, 1,1’-oxybis[1-phenyl-] involves the activation of the silicon-carbon bond, leading to ring-opening and ring-expansion processes . These processes are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the interaction with various nucleophiles and electrophiles, resulting in the formation of new silicon-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silacyclobutane, 1,1’-oxybis[1-phenyl-] include:
Silacyclobutanes: Compounds with a similar four-membered ring structure containing silicon.
Silacyclopentanes: Five-membered ring compounds with silicon.
Silacyclopentadienes (siloles): Compounds with a five-membered ring containing silicon and conjugated double bonds.
Uniqueness
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is unique due to its specific substitution pattern and the presence of an oxygen atom in the ring structure. This gives it distinct reactivity and properties compared to other silacyclobutanes and related compounds .
Eigenschaften
CAS-Nummer |
93241-93-1 |
|---|---|
Molekularformel |
C18H22OSi2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-phenyl-1-(1-phenylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C18H22OSi2/c1-3-9-17(10-4-1)20(13-7-14-20)19-21(15-8-16-21)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI-Schlüssel |
DZONLJLHZGZJQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si](C1)(C2=CC=CC=C2)O[Si]3(CCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
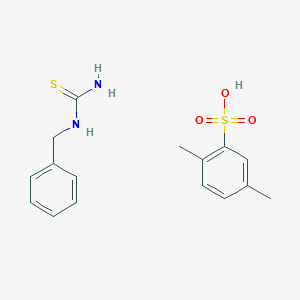
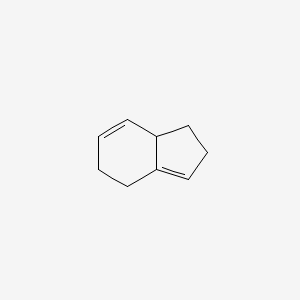
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
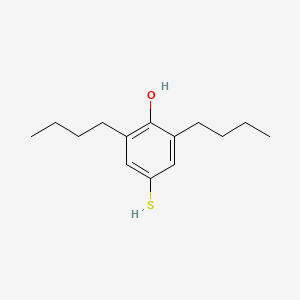
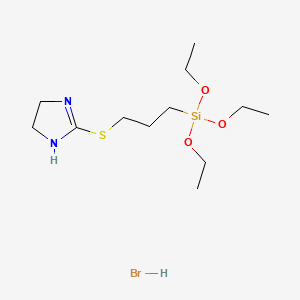
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

